molecular formula C6H13Cl2F3N2 B6225671 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2770358-77-3

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B6225671
CAS RN: 2770358-77-3
M. Wt: 241.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride (MTP-DHC) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a white powder that is soluble in water and can be used in a variety of laboratory experiments. MTP-DHC has been used in a wide variety of scientific studies, including studies of drug metabolism, drug transport, enzyme structure, and enzyme-substrate interactions.

Scientific Research Applications

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride has been used in a variety of scientific research applications, including studies of drug metabolism, drug transport, enzyme structure, and enzyme-substrate interactions. It has also been used to study the effects of drugs on the nervous system, as well as studies of the regulation of cell growth and differentiation. Additionally, 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride has been used in studies of the mechanisms of action of drugs, and to investigate the effects of drugs on the cardiovascular system.

Mechanism of Action

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride works by inhibiting the activity of enzymes involved in drug metabolism and drug transport. It binds to the active site of the enzymes, preventing them from catalyzing the reactions necessary for drug metabolism and transport. This inhibition of enzyme activity leads to decreased levels of drug in the body, resulting in decreased drug activity.
Biochemical and Physiological Effects
1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have an inhibitory effect on the activity of enzymes involved in drug metabolism and drug transport. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the regulation of cell growth and differentiation. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride has a number of advantages for laboratory experiments. It is a relatively stable compound, and it is soluble in water, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. The main limitation of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride is that it has a relatively short half-life, meaning that it must be used quickly after synthesis.

Future Directions

The potential future applications of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride are numerous. It could be used to investigate the effects of drugs on the cardiovascular system. Additionally, it could be used to investigate the effects of drugs on the nervous system, as well as studies of the regulation of cell growth and differentiation. Additionally, it could be used to investigate the mechanisms of action of drugs, and to investigate the effects of drugs on enzyme activity. Finally, it could be used to study the structure and function of enzymes involved in drug metabolism and drug transport.

Synthesis Methods

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine with anhydrous hydrochloric acid. This reaction produces 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride. The second step involves the addition of aqueous hydrochloric acid to the reaction mixture, which yields the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride involves the reaction of 1-methylpyrrolidin-3-amine with trifluoroacetic anhydride followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "1-methylpyrrolidin-3-amine", "trifluoroacetic anhydride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-methylpyrrolidin-3-amine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.", "2. The carboxylic acid is then reduced with sodium borohydride in a solvent such as ethanol to yield 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine.", "3. The amine is then treated with hydrochloric acid to yield the dihydrochloride salt of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine." ] }

CAS RN

2770358-77-3

Product Name

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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